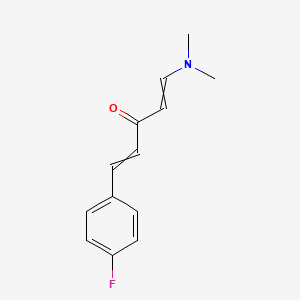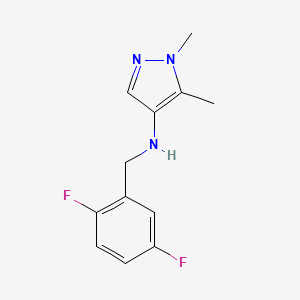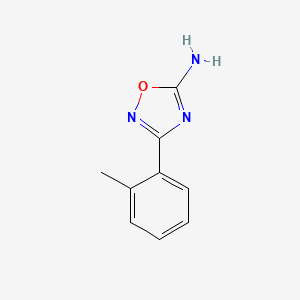![molecular formula C13H21N5O B11738095 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738095.png)
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, making it a member of the alcohol family . This compound is characterized by its complex structure, which includes two pyrazole rings and an ethan-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with an amine derivative, followed by reduction and subsequent functional group transformations . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
化学反応の分析
Types of Reactions
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .
科学的研究の応用
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:
作用機序
The mechanism by which 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
類似化合物との比較
Similar Compounds
1-Amino-2-methyl-2-propanol: Shares a similar hydroxyl group and amine functionality.
2-(4-Methoxyphenyl)ethanol: Another alcohol with a different aromatic ring structure.
Uniqueness
What sets 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol apart is its dual pyrazole rings and the specific arrangement of functional groups.
特性
分子式 |
C13H21N5O |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
2-[3-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-11(2)9-18-10-12(8-15-18)7-14-13-3-4-17(16-13)5-6-19/h3-4,8,10-11,19H,5-7,9H2,1-2H3,(H,14,16) |
InChIキー |
SNXBESISYJAMSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)CNC2=NN(C=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738024.png)
![Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine](/img/structure/B11738026.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11738031.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11738034.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738042.png)

![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11738061.png)
![hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738065.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738082.png)

